molecular formula C6H8N2O2 B594015 (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol CAS No. 1211144-22-7

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol

Cat. No. B594015
M. Wt: 140.142
InChI Key: JCYNQTKDMQIYBZ-UHFFFAOYSA-N
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Description

“(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .


Synthesis Analysis

The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .


Molecular Structure Analysis

The molecular structure of “(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol” can be represented by the linear formula C7H11O1N3 .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles are diverse due to the presence of the heterocyclic ring. The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .

Scientific Research Applications

Scientific research is a systematic and empirical investigation of phenomena, theories, or hypotheses, using various methods and techniques in order to acquire new knowledge or to validate existing knowledge . It involves the collection, analysis, interpretation, and presentation of data, as well as the formulation and testing of hypotheses .

    Medicine and Healthcare

    The compound could be studied for its potential therapeutic effects. This would involve in vitro and in vivo experiments to test its efficacy and safety .

    Chemistry

    The compound could be studied for its chemical properties and reactions. This would involve experiments in a laboratory setting to understand its behavior under different conditions .

    Material Science

    The compound could be studied for its potential use in the development of new materials. This would involve testing its physical and chemical properties under various conditions .

    Environmental Science

    The compound could be studied for its environmental impact. This would involve testing its stability and degradation in different environmental conditions .

    Pharmaceutical Science

    The compound could be studied for its potential use in drug formulation. This would involve testing its solubility, stability, and compatibility with other ingredients .

    Biotechnology

    The compound could be studied for its potential use in biotechnological applications. This would involve testing its interaction with biological systems .

For each of these fields, the specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research question and objectives. It’s important to note that scientific research is a rigorous process that requires careful planning, execution, and interpretation of results .

Future Directions

The future directions in the research of 1,3,4-oxadiazole derivatives like “(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol” could involve the exploration of their potential biological effects, the development of novel synthetic routes, and the investigation of their interactions with various biological targets .

properties

IUPAC Name

(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-3-5-7-8-6(10-5)4-1-2-4/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYNQTKDMQIYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672421
Record name (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol

CAS RN

1211144-22-7
Record name (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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